5-Methoxy-1H-benzotriazole
Overview
Description
5-Methoxy-1H-benzotriazole is a chemical compound with the molecular formula C7H7N3O . It is used in various industrial applications .
Synthesis Analysis
The synthesis of 1H-benzotriazole and its derivatives, including 5-Methoxy-1H-benzotriazole, has been a subject of interest in organic chemistry . The combination of 2,2′-dipyridyl disulfide and PPh3 enables the conversion of carboxylic acids into the corresponding N-acylbenzotriazoles in the presence of 1H-benzotriazole .Molecular Structure Analysis
The molecular structure of 5-Methoxy-1H-benzotriazole consists of a benzene ring fused with a triazole ring, with a methoxy group attached .Chemical Reactions Analysis
Benzotriazole methodology, including 5-Methoxy-1H-benzotriazole, has been recognized as a versatile, useful, and successful synthesis protocol . It has been found to minimize the photosensitizing ability of nitrate and dissolved organic matter (DOM) and increase the persistence of other micro-organic pollutants .Physical And Chemical Properties Analysis
5-Methoxy-1H-benzotriazole has a density of 1.3±0.1 g/cm3, a boiling point of 388.0±15.0 °C at 760 mmHg, and a flash point of 141.0±10.6 °C .Scientific Research Applications
Environmental Impact and Degradation
5-Methoxy-1H-benzotriazole, as part of the benzotriazole family, has been studied for its environmental presence and degradation processes. Research has shown that benzotriazoles, including 5-Methoxy-1H-benzotriazole, are widely used as corrosion inhibitors and have become pervasive micropollutants in aquatic environments. The degradation of benzotriazoles, including their transformation products, has been a subject of study in biological wastewater treatment. The identification of these transformation products has implications for understanding the environmental impact of these compounds (Huntscha et al., 2014).
Use in Industrial Applications
5-Methoxy-1H-benzotriazole is used in various industrial applications. Its derivatives have been utilized as ultraviolet (UV) light filters and stabilizers in cosmetics, skincare products, and as corrosion inhibitors in building materials and automotive components. The environmental occurrence of these compounds, including their profiles in different matrices such as sediment and sewage sludge, has been investigated, revealing their widespread distribution due to industrial and household uses (Zhang et al., 2011).
Photostabilizing Characteristics
The persistence and photostabilizing properties of benzotriazoles, including 5-Methoxy-1H-benzotriazole, have been analyzed for their impact on the photochemical behavior of other substances in aquatic environments. These compounds are used in products like dishwashing detergents and anti-icing fluids. Studies have shown that they can influence the photodegradation of other micro-organic pollutants, thus affecting the natural attenuation processes in water bodies (Chung et al., 2018).
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of 5-Methoxy-1H-benzotriazole and its derivatives. Investigations into new synthetic routes, molecular structure, and spectral properties provide insights into the utility and applications of these compounds in various chemical processes (Katritzky et al., 1994).
Toxicological Analysis
Studies have also been conducted on the toxicological aspects of benzotriazoles, including 1H-benzotriazole, which is structurally related to 5-Methoxy-1H-benzotriazole. These investigations are crucial for understanding the environmental and health impacts of these compounds, particularly regarding their persistence and the products formed during degradation processes (Ye et al., 2018).
Safety And Hazards
Future Directions
Benzotriazoles, including 5-Methoxy-1H-benzotriazole, are a new class of organic emerging pollutants found ubiquitously in the environment . The increase of their concentration to detectable values is the consequence of the inability of the Conventional Waste Water Plants (CWWPs) to abate these products . Therefore, future research could focus on developing methods for the effective removal of these compounds from the environment.
properties
IUPAC Name |
5-methoxy-2H-benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPSFAUIWDRKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182120 | |
Record name | 5-Methoxy-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-benzotriazole | |
CAS RN |
27799-91-3 | |
Record name | 5-Methoxybenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27799-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1H-benzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027799913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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